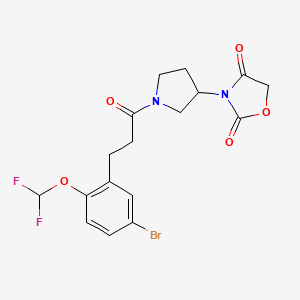
3-(1-(3-(5-Bromo-2-(difluoromethoxy)phenyl)propanoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(1-(3-(5-Bromo-2-(difluoromethoxy)phenyl)propanoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione” is a chemical compound with the molecular formula C17H18BrF2N3O4 . The compound has an average mass of 446.243 Da and a monoisotopic mass of 445.044861 Da .
Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 288.52 . More detailed physical and chemical properties could not be found in the available resources.Aplicaciones Científicas De Investigación
Antimicrobial Activities
Oxazolidine-2,4-dione derivatives have been synthesized and evaluated for their antimicrobial properties. Research indicates that such compounds can exhibit significant antibacterial and antifungal activities, potentially offering new avenues for the development of antimicrobial agents. For instance, derivatives of oxazolidine-2,4-diones have been shown to effectively inhibit bacterial strains like Staphylococcus aureus and Bacillus subtilis, as well as fungi such as Aspergillus flavus (Prakash et al., 2010). This suggests that the compound , by virtue of its structural class, may hold potential for antimicrobial research.
Organic Synthesis and Chemical Transformations
Oxazolidine-2,4-diones serve as valuable intermediates in organic synthesis, facilitating the creation of various heterocyclic compounds. They participate in reactions under mild conditions to yield products with potential pharmacological activities. For example, they have been used as reagents in the oxidation of pyrazolines to pyrazoles, indicating their utility in the synthesis of complex organic molecules (Zolfigol et al., 2006). The ability to act as intermediates in such transformations underscores the chemical versatility and potential application in drug discovery processes of compounds like 3-(1-(3-(5-Bromo-2-(difluoromethoxy)phenyl)propanoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione.
Glycolic Acid Oxidase Inhibition
Research into oxazolidine-2,4-dione derivatives has also explored their role as inhibitors of glycolic acid oxidase, an enzyme implicated in certain metabolic disorders. Compounds within this class have demonstrated potency in vitro, offering a foundation for the development of therapeutic agents aimed at conditions involving abnormal glycolic acid metabolism (Rooney et al., 1983). This suggests the potential for the specific compound to contribute to metabolic research and treatment strategies.
Agricultural Fungicides
The oxazolidinone class, to which the compound belongs, includes members that have been developed into commercial agricultural fungicides. These compounds have been shown to control a wide range of plant pathogens, demonstrating the potential for the compound to contribute to agricultural science and pest management (Sternberg et al., 2001).
Safety and Hazards
Propiedades
IUPAC Name |
3-[1-[3-[5-bromo-2-(difluoromethoxy)phenyl]propanoyl]pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrF2N2O5/c18-11-2-3-13(27-16(19)20)10(7-11)1-4-14(23)21-6-5-12(8-21)22-15(24)9-26-17(22)25/h2-3,7,12,16H,1,4-6,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJJJCHQRBGDALX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C(=O)COC2=O)C(=O)CCC3=C(C=CC(=C3)Br)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrF2N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(3-(5-Bromo-2-(difluoromethoxy)phenyl)propanoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

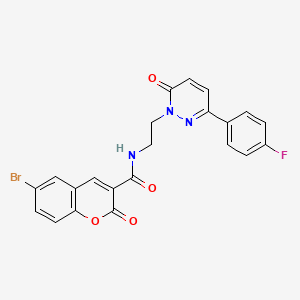
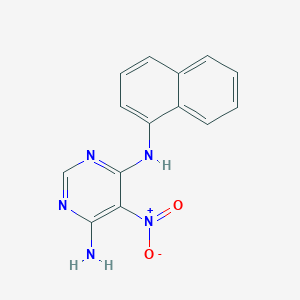

![8-Phenylmethoxycarbonyl-2-oxa-8-azaspiro[4.5]decane-6-carboxylic acid](/img/structure/B2832208.png)
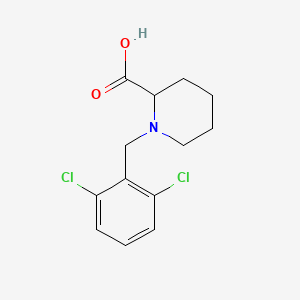





![1-(4-chlorophenyl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide](/img/structure/B2832222.png)
![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate](/img/structure/B2832223.png)
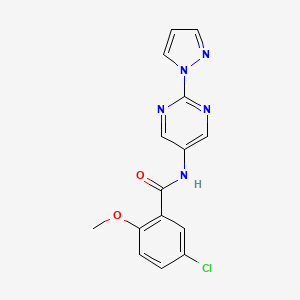
![3-amino-N-(2,3-dimethylphenyl)-4-thiophen-2-yl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2832227.png)